3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide
Overview
Description
3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C11H10ClNO4S and a molecular weight of 287.72 . It is used for research purposes .
Synthesis Analysis
Thiazolidine derivatives, such as 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide, can be synthesized through the reaction of 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions .Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The reaction of 1,2-aminothiols and aldehydes forms a thiazolidine product . This reaction is fast and does not require a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide, such as its boiling point and storage conditions, are not provided in the search results .Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively researched for their anticancer properties. They address a critical issue in cancer treatment: the low water solubility of many chemotherapeutic agents. These compounds have shown significant anticancer activities, making them a subject of ongoing scientific investigation .
Cytotoxic Activity
Structure-activity relationship (SAR) studies of thiazolidin-4-one derivatives reveal that certain substitutions on the molecule can lead to potent cytotoxic effects. This suggests their potential use in designing novel chemotherapeutic agents .
Anti-tubercular and Antimicrobial Activities
Synthesis of specific thiazolidin-4-one derivatives has led to compounds with promising anti-tubercular and antimicrobial activities. This indicates their potential application in treating infectious diseases .
Pharmacological Properties
The wide spectrum of pharmacological properties of 1,3-thiazolidin-4-ones includes anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties. This versatility makes them valuable in various therapeutic areas .
Anti-inflammatory Drugs
New derivatives based on the thiazolidine scaffold have been synthesized as potential anti-inflammatory drugs. This highlights their application in developing new treatments for inflammation-related conditions .
Safety And Hazards
properties
IUPAC Name |
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c12-10(14)9-6-18(16,17)7-13(9)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYMDNMOWCLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.